p-Dimethylaminobenzaldehyde

Beschreibung

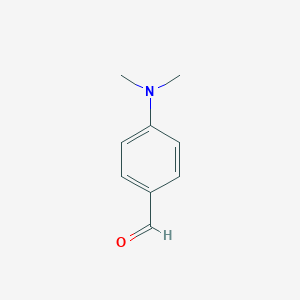

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNGWHSBYQYVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021835 | |

| Record name | 4-Dimethylaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; Unless extremely pure is lemon-colored possibly turning pink on light exposure; [Merck Index] White crystalline solid; May be discolored by light and air; [Sigma-Aldrich MSDS] | |

| Record name | Benzaldehyde, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Dimethylaminobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-10-7 | |

| Record name | 4-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dimethylaminobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(DIMETHYLAMINO)BENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dimethylaminobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIMETHYLAMINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7E88PR1YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of p-Dimethylaminobenzaldehyde in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Dimethylaminobenzaldehyde (DMAB) is a versatile organic reagent that has been a cornerstone in biochemical analysis for over a century. Its utility stems from its ability to react with specific functional groups in biological molecules to produce distinctly colored compounds. This property allows for the qualitative detection and quantitative measurement of a variety of analytes crucial to research, diagnostics, and drug development. This technical guide provides an in-depth overview of the core biochemical assays utilizing DMAB, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying principles and pathways.

The primary mechanism of action for DMAB in most of these assays is the formation of a Schiff base through the condensation of its aldehyde group with a primary amine or other reactive compounds, often under acidic conditions.[1] This reaction extends the electronic conjugation of the resulting molecule, leading to a significant shift in its light absorption properties and the development of a vibrant color that can be quantified using spectrophotometry.[1]

Core Applications of this compound in Biochemical Assays

DMAB is employed in a range of biochemical assays, each targeting a specific molecule or class of molecules. The most prominent applications are detailed below.

The Indole Test: Detecting Tryptophan Metabolism in Microorganisms

The indole test is a fundamental microbiological assay used to differentiate bacteria based on their ability to produce the enzyme tryptophanase.[2] This enzyme hydrolyzes the amino acid tryptophan into indole, pyruvic acid, and ammonia.[3] DMAB is the key component of the reagents used to detect the presence of indole.

a. Ehrlich's Reagent

Developed by Paul Ehrlich, this reagent is used for the qualitative detection of indole.[4] The reaction involves the binding of DMAB to the C2 position of two indole molecules, forming a resonance-stabilized carbenium ion compound with a characteristic red-to-purple color.[5]

b. Kovac's Reagent

A modification of Ehrlich's reagent, Kovac's reagent is less acidic and uses amyl alcohol as the solvent.[6] This allows for the extraction of the red-colored product into the alcohol layer, forming a distinct ring at the top of the culture medium, which is indicative of a positive result.[2][7]

The enzymatic conversion of tryptophan to indole is a key metabolic pathway in many bacterial species.

Indole is not merely a metabolic byproduct; it functions as an intercellular signaling molecule in microbial communities.[4] It regulates diverse bacterial processes, including biofilm formation, drug resistance, and virulence.[4][8]

Urobilinogen Detection in Clinical Diagnostics

DMAB is a critical component of Ehrlich's aldehyde test for the detection of urobilinogen in urine.[8] Urobilinogen is a colorless byproduct of bilirubin reduction, and its levels can be indicative of liver disease or hemolytic conditions.[9] In this assay, DMAB reacts with urobilinogen in an acidic medium to produce a characteristic pink to red color, the intensity of which is proportional to the urobilinogen concentration.[8][10]

Quantification of Proline and Hydroxyproline

a. Proline Assay

A colorimetric method for proline determination involves the oxidation of proline with an oxidizing agent like lead peroxide, followed by condensation of the oxidation product with DMAB to form a red compound.[3] This assay is particularly useful for proteins that have low levels of hydroxyproline.[3]

b. Hydroxyproline Assay for Collagen Quantification

Hydroxyproline is a major component of the protein collagen, and its quantification is a common method for determining collagen content in tissue samples.[1][11] The assay involves the acid hydrolysis of the tissue to release free amino acids, followed by the oxidation of hydroxyproline to a pyrrole intermediate by Chloramine-T.[11] This intermediate then reacts with DMAB to produce a stable chromophore with a characteristic red-brown color that is measured spectrophotometrically.[1][11]

The Morgan-Elson Assay for N-Acetylhexosamines

While not a direct assay for total glycosaminoglycans (GAGs), the Morgan-Elson assay utilizes DMAB to quantify N-acetylhexosamines, such as N-acetylglucosamine, which are components of certain GAGs like hyaluronic acid and keratan sulfate.[10][12] The method involves heating the N-acetylhexosamine in an alkaline solution, which leads to the formation of a chromogen.[12] This chromogen then condenses with DMAB in an acidic solution to produce a reddish-purple color.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for various biochemical assays using this compound. It is important to note that specific parameters such as detection limits and linearity ranges can vary depending on the specific protocol and instrumentation used.

| Assay | Analyte | Wavelength (λmax) | Linearity Range | Detection Limit | Reference |

| Indole Test (Kovac's) | Indole | Visual (Red Ring) | Qualitative | - | [2][7] |

| Urobilinogen Assay | Urobilinogen | Visual (Pink-Red) | Qualitative/Semi-quantitative | - | [8][10] |

| Urea Assay | Urea | 420 nm | - | - | [13] |

| Primary Amine Assay | Primary Amines | 450 nm | - | - | [14] |

| Hydrazine Assay | Hydrazine | 457 nm | - | - | [15] |

| Hydroxyproline Assay | Hydroxyproline | 540-570 nm | 0.2 - 1.0 µg | 0.2 µg | [11][16] |

| Morgan-Elson Assay | N-Acetylglucosamine | 585 nm | - | - | [17] |

Experimental Protocols

Protocol 1: Indole Test using Kovac's Reagent

Objective: To detect the production of indole by bacteria.

Materials:

-

Bacterial culture grown in tryptone broth or other tryptophan-rich medium for 24-48 hours.

-

Kovac's Reagent:

-

This compound: 5 g

-

Amyl alcohol: 75 mL

-

Concentrated Hydrochloric Acid: 25 mL

-

Preparation: Dissolve the this compound in amyl alcohol, then slowly add the hydrochloric acid. Store at 4°C in a dark bottle.[6]

-

Procedure:

-

Grow the bacterial culture in a suitable broth medium for 24-48 hours at 35-37°C.[2]

-

Add 5 drops (approximately 0.5 mL) of Kovac's reagent to the culture tube.[2]

-

Gently shake the tube.[2]

-

Observe for the development of a red or pinkish-red ring in the upper alcohol layer within minutes.[2]

Interpretation:

-

Positive: Formation of a cherry-red ring indicates the presence of indole.[7]

-

Negative: The reagent layer remains yellow or colorless.[7]

Protocol 2: Hydroxyproline Assay for Collagen Quantification

Objective: To quantify the collagen content in a tissue sample.

Materials:

-

Tissue sample

-

Concentrated Hydrochloric Acid (6 M)

-

Chloramine-T solution

-

This compound (DMAB) reagent (Ehrlich's reagent)

-

Hydroxyproline standard solution

-

Heating block or water bath (60°C and 110-130°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Hydrolysis:

-

Oxidation:

-

To an aliquot of the hydrolysate, add Chloramine-T solution.

-

Incubate at room temperature for a specified time (e.g., 20-25 minutes).[11]

-

-

Color Development:

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at 540-570 nm.[11]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of hydroxyproline.

-

Determine the hydroxyproline concentration in the sample from the standard curve.

-

Calculate the collagen content based on the assumption that hydroxyproline constitutes a specific percentage of collagen by weight (typically 11-15%).[11]

-

Protocol 3: The Morgan-Elson Assay for N-Acetylglucosamine

Objective: To determine the concentration of N-acetylglucosamine.

Materials:

-

Sample containing N-acetylglucosamine

-

Tetraborate reagent

-

DMAB reagent (this compound in acidic solution)

-

N-acetylglucosamine standard solution

-

Boiling water bath

-

Spectrophotometer or microplate reader

Procedure:

-

To the sample or standard, add the tetraborate reagent.[18]

-

Heat the mixture in a boiling water bath for a defined period (e.g., 3 minutes).[18]

-

Cool the mixture to room temperature.

-

Add the DMAB reagent.[18]

-

Incubate at 37°C for 20 minutes to allow for color development.[18]

-

Measure the absorbance at 585 nm.[17]

-

Quantify the N-acetylglucosamine concentration by comparing the absorbance to a standard curve.

Conclusion

This compound remains an indispensable reagent in the biochemical laboratory. Its ability to form intensely colored adducts with a range of biologically significant molecules provides the basis for robust and reliable assays. From the identification of microorganisms through the indole test to the quantification of collagen in tissue engineering and the diagnosis of metabolic disorders, DMAB-based assays continue to be valuable tools for researchers, scientists, and drug development professionals. Understanding the principles and protocols of these assays is essential for their accurate application and the generation of meaningful data.

References

- 1. icams.ro [icams.ro]

- 2. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Indole: a signaling molecule or a mere metabolic byproduct that alters bacterial physiology at a high concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Frontiers | The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli [frontiersin.org]

- 8. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Glycosaminoglycans Assay Kit (Colorimetric) (ab289842) | Abcam [abcam.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. pickeringlabs.com [pickeringlabs.com]

- 15. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 17. clsjournal.ascls.org [clsjournal.ascls.org]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Chemical Properties and Reactivity of p-Dimethylaminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, is a versatile aromatic aldehyde widely employed in analytical chemistry, organic synthesis, and diagnostics. Its unique structure, featuring a reactive aldehyde group activated by a strong electron-donating dimethylamino substituent at the para position, governs its diverse chemical behavior. This guide provides a comprehensive overview of the core physicochemical properties, spectral data, and reactivity of DMAB. It details key reactions, including the classic Ehrlich test for indoles, condensation with primary amines to form Schiff bases, and reactions with active methylene compounds. Detailed experimental protocols for its principal applications are provided, alongside logical workflow diagrams to support its practical application in research and development.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid that is stable under normal conditions but is sensitive to light and air.[1][2] Its physical and chemical characteristics are well-documented, providing a solid foundation for its use in experimental settings.

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molar Mass | 149.19 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [1][3] |

| Melting Point | 72 - 75 °C | [1] |

| Boiling Point | 176 - 177 °C (at 17 mmHg / 2.27 kPa) | [1] |

| Density | 1.10 g/mL (at 20 °C) | [1][3] |

| Water Solubility | 0.3 g/L (at 20 °C) | [1][3] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform, and acetic acid | [1][4] |

| pKa (of protonated amine) | 1.647 (at 25 °C) | [1] |

| Flash Point | 164 °C | [1][3] |

| LogP (Octanol/Water) | 1.8 | [5] |

| UV-Vis λmax | 385 nm | [6] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of DMAB.

-

¹H NMR Spectrum: The proton NMR spectrum shows characteristic signals for the aromatic protons, the aldehyde proton, and the methyl protons of the dimethylamino group.

-

δ ~9.7 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~7.7 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.

-

δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the dimethylamino group.

-

δ ~3.1 ppm (s, 6H): Methyl protons of the N(CH₃)₂ group.

-

-

¹³C NMR Spectrum: The carbon NMR spectrum displays distinct peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[7]

-

δ ~191 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~154 ppm: Aromatic carbon attached to the nitrogen atom.

-

δ ~132 ppm: Aromatic carbons ortho to the aldehyde group.

-

δ ~125 ppm: Aromatic carbon attached to the aldehyde group.

-

δ ~111 ppm: Aromatic carbons ortho to the dimethylamino group.

-

δ ~40 ppm: Methyl carbons of the N(CH₃)₂ group.

-

Chemical Reactivity and Key Reactions

The reactivity of DMAB is dominated by the electrophilic aldehyde group, which is highly activated by the para-dimethylamino group. This makes it a potent reagent for condensation and color-forming reactions.[8][9]

Ehrlich's Reaction: Detection of Indoles and Pyrroles

The most renowned application of DMAB is as the primary component of Ehrlich's reagent, used for the detection of indoles and pyrroles.[3][10] In a strongly acidic medium, DMAB acts as an electrophile that attacks the electron-rich C2 position of an indole ring. This condensation reaction forms a resonance-stabilized carbocation, which results in a characteristic purple-blue colored adduct.[10] This reaction is foundational to the microbiological indole test, which is used to differentiate bacteria like E. coli (indole-positive) from others like Klebsiella and Enterobacter (indole-negative).[11]

Figure 1: Reaction mechanism of DMAB with indole in the Ehrlich test.

Schiff Base Formation with Primary Amines

DMAB readily undergoes condensation reactions with primary aliphatic and aromatic amines under acidic conditions to form yellow-colored Schiff bases (imines).[2][9] This reaction is widely used in spectrophotometric quantification of pharmaceutical compounds containing a primary amine group, such as sulfonamides.[12][13] The formation of the conjugated imine results in a chromophore that absorbs in the visible region, typically around 450 nm.[12]

Figure 2: General mechanism for Schiff base formation from DMAB.

Reaction with Hydrazine

DMAB reacts with hydrazine in an acidic medium to form p-Dimethylaminobenzalazine, a distinct yellow-colored azine compound.[14][15] This reaction provides a simple and sensitive spectrophotometric method for the determination of hydrazine in aqueous solutions, with a maximum absorbance around 455-458 nm.[14][16]

Condensation with Active Methylene Compounds

The electrophilic aldehyde of DMAB can react with compounds containing an active methylene group (-CH₂- flanked by electron-withdrawing groups) in a Knoevenagel-type condensation. This is particularly relevant in the synthesis of various dyes, such as merocyanine dyes, by reacting DMAB with compounds like N,N-dimethylbarbituric acid.[5]

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Protocol: Spectrophotometric Determination of a Primary Amine Drug (e.g., Sulfamethoxazole)

This protocol describes a general method for the quantitative analysis of a drug containing a primary aromatic amine using DMAB.[12][13]

-

Reagent Preparation:

-

Standard Drug Solution (100 µg/mL): Accurately weigh 10 mg of pure sulfamethoxazole. Dissolve in 1.5 mL of 5 M HCl and dilute to 100 mL in a volumetric flask with methanol or distilled water.[12]

-

DMAB Reagent (5% w/v): Dissolve 5.0 g of high-purity this compound in 100 mL of methanol.

-

Acid Catalyst (5% v/v H₂SO₄): Carefully add 5 mL of concentrated sulfuric acid to 95 mL of methanol.

-

-

Preparation of Calibration Curve:

-

Pipette aliquots of the standard drug solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL) into a series of 10 mL volumetric flasks to obtain concentrations ranging from 1 to 10 µg/mL.

-

To each flask, add 1.0 mL of the 5% DMAB reagent.

-

Add 0.25 mL of the 5% H₂SO₄ solution to each flask.[12]

-

Dilute to the mark with methanol, mix well, and allow the reaction to proceed. The yellow color typically develops immediately and is stable for over an hour.[12]

-

Prepare a reagent blank using all reagents except the drug standard.

-

-

Sample Analysis:

-

Prepare the sample solution (e.g., from a crushed tablet or biological fluid) to an expected concentration within the calibration range.

-

Treat the sample solution identically to the standards as described in step 2.

-

-

Measurement and Quantification:

-

Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax), which for sulfamethoxazole is approximately 450.5 nm.[12]

-

Zero the instrument using the reagent blank.

-

Measure the absorbance of each standard and the sample solution.

-

Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from the calibration curve using its measured absorbance.

-

Figure 3: Workflow for quantitative analysis of primary amines using DMAB.

Protocol: Microbiological Indole Test (Ehrlich's Method)

This protocol is used to detect the production of indole by microorganisms from the degradation of tryptophan.[11]

-

Media and Reagent Preparation:

-

Tryptophan Broth: Prepare a broth medium rich in tryptophan (e.g., 1% tryptone in water). Dispense 4-5 mL into test tubes and sterilize.

-

Ehrlich's Reagent: Dissolve 1.0 g of this compound in 95 mL of 95% ethanol. Slowly and carefully add 20 mL of concentrated hydrochloric acid. Store in a dark, glass bottle.[16]

-

Extraction Solvent: Xylene or isoamyl alcohol.

-

-

Inoculation and Incubation:

-

Inoculate a tube of tryptophan broth with a pure culture of the test organism.

-

Incubate at 35-37 °C for 24-48 hours.

-

-

Test Procedure:

-

After incubation, add approximately 1 mL of the extraction solvent (xylene) to the broth culture.

-

Cap the tube and shake gently to extract any indole into the solvent layer.

-

Allow the tube to stand for a few minutes for the layers to separate.

-

Carefully add 5-6 drops (approx. 0.5 mL) of Ehrlich's reagent down the side of the tube, allowing it to form a layer between the broth and the solvent.[11]

-

-

Interpretation of Results:

-

Positive Result: A red or cherry-pink ring develops in the reagent layer. This indicates the presence of indole.

-

Negative Result: The reagent layer remains yellow or shows no color change.

-

Protocol: Synthesis of a Schiff Base (N-(4-dimethylaminobenzylidene)aniline)

This protocol provides a method for the synthesis of a simple Schiff base from DMAB and aniline.

-

Materials and Reagents:

-

This compound (1.49 g, 0.01 mol)

-

Aniline (0.93 g, 0.01 mol)

-

Absolute Ethanol (50 mL)

-

Glacial Acetic Acid (2-3 drops, as catalyst)

-

-

Reaction Procedure:

-

Dissolve this compound in 25 mL of absolute ethanol in a 100 mL round-bottom flask, warming gently if necessary.

-

In a separate beaker, dissolve aniline in 25 mL of absolute ethanol.

-

Add the aniline solution to the DMAB solution with stirring. Add 2-3 drops of glacial acetic acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain pure Schiff base crystals.

-

Dry the purified product in a vacuum oven. Characterize the product by melting point determination and spectroscopic methods (IR, NMR).

-

Conclusion

This compound is a cornerstone reagent whose utility is derived from its distinct chemical properties. The strong electron-donating effect of the dimethylamino group makes the aldehyde carbonyl highly susceptible to nucleophilic attack, underpinning its value in forming intensely colored adducts with indoles, primary amines, and other nucleophiles. This reactivity forms the basis of indispensable analytical tests in microbiology and pharmaceutical analysis. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and researchers, enabling the effective and accurate application of DMAB in both qualitative and quantitative experimental designs.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. cdn.hach.com [cdn.hach.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. spectrabase.com [spectrabase.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Determination of Sulfamethoxazole with P-N,N-dimethyl amino benzaldehyde as Condensation Reaction | Semantic Scholar [semanticscholar.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 15. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 16. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Ehrlich's Reagent Reaction with Indoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, reaction mechanism, and practical applications of the Ehrlich's reagent reaction with indoles. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this classic colorimetric assay for the detection and quantification of indole-containing compounds.

Introduction

The Ehrlich's reagent, named after its developer, Nobel laureate Paul Ehrlich, is a cornerstone in analytical chemistry for the presumptive identification of indoles.[1] The reagent's active component is p-dimethylaminobenzaldehyde (DMAB), which, under acidic conditions, reacts with indole moieties to produce a characteristically colored adduct.[2][[“]] This reaction forms the basis of the widely used indole test in microbiology to differentiate bacteria based on their ability to produce indole from tryptophan.[4] Beyond microbiology, its applications extend to the detection of various biologically significant molecules, including tryptamines and lysergamides, and in the diagnosis of certain medical conditions.[5]

The Core Reaction Mechanism

The reaction between Ehrlich's reagent and indoles is an acid-catalyzed electrophilic substitution.[5] The process can be delineated into several key steps:

-

Protonation of DMAB: In the presence of a strong acid, such as hydrochloric acid, the carbonyl oxygen of this compound is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Electrophilic Attack by Indole: The electron-rich indole ring, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated DMAB. While historically there was debate about the position of attack, recent crystallographic studies have confirmed that the reaction occurs at the β-position (C3) of the indole ring, which is the most nucleophilic site.[5][6]

-

Formation of a Carbinol Intermediate: This nucleophilic attack results in the formation of an unstable carbinol intermediate.

-

Dehydration and Carbocation Formation: The carbinol intermediate is readily dehydrated under the acidic conditions, leading to the formation of a resonance-stabilized carbocation.

-

Second Indole Attack: The carbocation is a potent electrophile and is subsequently attacked by a second molecule of indole at its β-position.

-

Formation of the Rosindole Dye: Following the second indole addition, a proton is eliminated, regenerating the aromaticity of the second indole ring and yielding the final colored product, a β-bis(indolyl)methane derivative.[5][6] This product, often referred to as a rosindole dye, possesses a highly conjugated system, which is responsible for its characteristic pink to reddish-purple color. The overall stoichiometry of the reaction is one molecule of DMAB reacting with two molecules of indole.[5][6]

A diagrammatic representation of this signaling pathway is provided below.

Caption: The reaction mechanism of Ehrlich's reagent with indoles.

Quantitative Data

The colorimetric nature of the Ehrlich reaction allows for the quantitative determination of indoles using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of the indole present.

| Indole Derivative | λmax (nm) | Solvent/Conditions |

| Indole | 590 | 95% Ethanol, heated in boiling water bath |

| Serotonin Derivatives | 625 | Not specified |

| Indole | 623 | Ethanol/Water/HCl |

| 5-Hydroxyindole | 627 | Ethanol/Water/HCl |

| 4-Hydroxyindole | 652 | Ethanol/Water/HCl |

| 6-Hydroxyindole | 632 | Ethanol/Water/HCl |

| Tryptophan | 578 | Ethanol/Water/HCl |

Note: The λmax can vary depending on the specific solvent system, pH, and the substituents on the indole ring.

| Parameter | Effect on Reaction | Notes |

| pH | Acidic conditions are essential for the protonation of DMAB, which is a critical step in the reaction. | The reaction is typically carried out in the presence of strong acids like HCl. |

| Temperature | Increased temperature can accelerate the reaction rate. | One protocol suggests heating in a boiling water bath for 10 minutes to ensure completion of the reaction.[7] However, excessive heat can lead to the degradation of the colored complex. |

| Solvent | The choice of solvent can influence the stability and spectral properties of the colored adduct. | Ethanol is commonly used as a solvent for the reagent.[8] |

Experimental Protocols

The following are detailed methodologies for the qualitative and quantitative analysis of indoles using Ehrlich's reagent.

A common formulation for Ehrlich's reagent is as follows:

-

Reagents:

-

This compound (DMAB)

-

95% Ethanol

-

Concentrated Hydrochloric Acid

-

-

Procedure:

Safety Precautions: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

This protocol is widely used in microbiology to detect indole production by bacteria.

-

Materials:

-

Bacterial culture grown in tryptophan-rich broth (e.g., Tryptone Broth) for 24-48 hours.

-

Ehrlich's Reagent

-

Xylene or ether

-

Test tubes

-

Pipettes

-

-

Procedure:

-

To the incubated bacterial culture broth, add approximately 1 mL of xylene or ether.[4]

-

Shake the tube vigorously to extract any indole present into the organic solvent layer.

-

Allow the layers to separate.

-

Carefully add 0.5 mL of Ehrlich's reagent down the side of the tube, allowing it to form a layer between the aqueous and organic phases.[4]

-

Observation: A positive result is indicated by the development of a red or pink ring at the interface of the layers.[4] A negative result is indicated by the absence of this colored ring.

-

This protocol allows for the determination of indole concentration in a sample.

-

Materials:

-

Indole standard solutions of known concentrations

-

Sample solution containing an unknown concentration of indole

-

Ehrlich's Reagent

-

95% Ethanol

-

Water bath

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of Standard Curve: a. Prepare a series of indole standard solutions in 95% ethanol with concentrations ranging from 1.0 to 12 µg/mL.[7] b. To a set of test tubes, add a defined volume of each standard solution. c. Add a specified volume of Ehrlich's reagent to each tube and mix well. d. Heat the tubes in a boiling water bath for 10 minutes.[7] e. Cool the tubes to room temperature. f. Measure the absorbance of each solution at the predetermined λmax (e.g., 590 nm) using a spectrophotometer, with 95% ethanol as a blank.[7] g. Plot a standard curve of absorbance versus indole concentration.

-

Analysis of Unknown Sample: a. Prepare the unknown sample in the same manner as the standards. b. Measure the absorbance of the unknown sample at the same wavelength. c. Determine the concentration of indole in the unknown sample by interpolating its absorbance value on the standard curve.

-

An illustrative workflow for the quantitative analysis is depicted below.

Caption: A generalized workflow for the quantitative analysis of indoles.

Conclusion

The Ehrlich's reagent reaction with indoles remains a robust and valuable analytical tool. A thorough understanding of its underlying mechanism, involving an acid-catalyzed electrophilic substitution to form a colored rosindole dye, is crucial for its effective application. While qualitative tests are straightforward, quantitative analysis requires careful control of reaction conditions to ensure accuracy and reproducibility. This guide provides the foundational knowledge and practical protocols to empower researchers in their use of this enduring chemical test.

References

- 1. researchgate.net [researchgate.net]

- 2. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijeas.org [ijeas.org]

- 8. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to p-Dimethylaminobenzaldehyde: Synonyms and Alternative Names in Research

For researchers, scientists, and drug development professionals, precise communication is paramount. The consistent and accurate naming of chemical compounds is a cornerstone of this clarity. This technical guide provides a comprehensive overview of the synonyms and alternative names for p-Dimethylaminobenzaldehyde, a versatile reagent widely used in analytical chemistry, microbiology, and diagnostics.

This compound is an organic compound featuring both a dimethylamino group and an aldehyde group attached to a benzene ring.[1][2] Its utility stems from its ability to react with specific molecules to produce a colored product, making it a valuable chromogenic compound for detection and quantification.[1][3]

Chemical Identifiers and Nomenclature

To avoid ambiguity in research and reporting, it is crucial to be familiar with the various identifiers and naming conventions for this compound. The most universally recognized identifier is its CAS (Chemical Abstracts Service) number, which is 100-10-7.[1][2][4][5][6][7][8][9][10]

Below is a structured summary of its various names and identifiers.

| Identifier Type | Identifier |

| IUPAC Name | 4-(Dimethylamino)benzaldehyde[1][2][7][11] |

| CAS Number | 100-10-7[1][2][4][5][6][7][8][9][10] |

| EC Number | 202-819-0[1][2][12] |

| UNII | V7E88PR1YB[1][2] |

| Molecular Formula | C₉H₁₁NO[1][2][4][5][7][8][11] |

Common Synonyms and Alternative Names

In scientific literature and laboratory settings, this compound is known by a variety of names. These can range from systematic chemical names to common abbreviations and the names of the reagents in which it is the key component.

| Name Type | Name |

| Systematic Names | Benzaldehyde, 4-(dimethylamino)-[1][11] |

| 4-Dimethylaminobenzenecarbonal[1][11] | |

| N,N-Dimethyl-4-formylaniline[2][11] | |

| p-Formyl-N,N-dimethylaniline[1][11] | |

| p-Formyldimethylaniline[1][11][12] | |

| N,N-Dimethyl-p-aminobenzaldehyde[1][11] | |

| Common Abbreviations | DMAB[2][13][14] |

| p-DAB[1][8][11] | |

| Reagent Names | Ehrlich's reagent[1][2][6][11][12][15][16] |

| Kovac's reagent[2][13][17][18][19] | |

| Other Names | para-Dimethylaminobenzaldehyde[1][2][8][11] |

| p-(Dimethylamino)benzaldehyde[1][11] | |

| 4-N,N-Dimethylaminobenzaldehyde[11] | |

| p-(N,N-Dimethylamino)benzaldehyde[11] |

Key Applications as a Reagent

The widespread use of this compound as a component in specific, named reagents is a primary source of its alternative names. Understanding these applications is key to recognizing the compound in various experimental contexts.

Ehrlich's Reagent: This reagent is prepared by dissolving this compound in ethanol and concentrated hydrochloric acid.[15][20] It is famously used for the detection of indoles and urobilinogen.[15][21] The reaction with indoles produces a characteristic red to purple color.[21] This makes it a valuable spot test for identifying psychoactive compounds like tryptamines and lysergamides (e.g., LSD).[15] It is also used in a diagnostic test to detect urobilinogen in urine, which can be an indicator of liver issues.[15][22]

Kovac's Reagent: Similar to Ehrlich's reagent, Kovac's reagent also contains this compound and concentrated hydrochloric acid, but it utilizes isoamyl alcohol as the solvent.[13][17] Its primary application is in the diagnostic indole test in microbiology.[17] This test determines the ability of a microorganism to break down the amino acid tryptophan into indole.[17] The production of a cherry-red layer at the surface of the culture medium after the addition of Kovac's reagent indicates a positive result.[13][23]

Experimental Protocols

Preparation of Ehrlich's Reagent: To prepare Ehrlich's reagent, 0.5–2.0 grams of this compound (DMAB) are dissolved in 50 mL of 95% ethanol.[15][20] Following this, 50 mL of concentrated hydrochloric acid is added to the solution.[15][20] The reagent is best when used fresh.[15][20]

Preparation of Kovac's Reagent: Kovac's reagent is prepared by dissolving 5 grams of this compound in 75 mL of isoamyl alcohol.[13][18] Subsequently, 25 mL of concentrated hydrochloric acid is added to this mixture.[13][18]

Logical Relationships in Naming

The various names for this compound can be understood through a logical hierarchy. The IUPAC name provides the most systematic and unambiguous identification. Common names and abbreviations offer convenience, while reagent names are context-specific, referring to the compound as part of a functional testing solution.

Caption: Hierarchical relationship of naming conventions for this compound.

This guide provides a foundational understanding of the various synonyms and alternative names for this compound. By familiarizing themselves with these names and their contexts, researchers can ensure clarity in their work and effective communication within the scientific community.

References

- 1. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:100-10-7 | Chemsrc [chemsrc.com]

- 5. This compound [himedialabs.com]

- 6. DIMETHYLAMINOBENZALDEHYDE [sdfine.com]

- 7. 4-Dimethylaminobenzaldehyde, ACS 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 4-Dimethylaminobenzaldehyde | 100-10-7 [chemicalbook.com]

- 9. 100-10-7 CAS | p-DIMETHYL AMINO BENZALDEHYDE | Aldehydes | Article No. 03371 [lobachemie.com]

- 10. 4-Dimethylaminobenzaldehyde, ACS reagent | Fisher Scientific [fishersci.ca]

- 11. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. grokipedia.com [grokipedia.com]

- 14. This compound : p-DMAB : 4-(Dimethylamino)benzaldehyde - For Ehrlich Reagent - 250g - SYNTHETIKA [synthetikaeu.com]

- 15. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

- 16. microbenotes.com [microbenotes.com]

- 17. Kovács reagent - Wikipedia [en.wikipedia.org]

- 18. usbio.net [usbio.net]

- 19. micromasterlab.com [micromasterlab.com]

- 20. Ehrlich's reagent - Wikiwand [wikiwand.com]

- 21. grokipedia.com [grokipedia.com]

- 22. gpnotebook.com [gpnotebook.com]

- 23. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to the Laboratory Synthesis of p-Dimethylaminobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established laboratory-scale synthesis pathways for p-Dimethylaminobenzaldehyde (p-DMAB), a crucial reagent in analytical chemistry and a versatile building block in organic synthesis. The following sections detail the reaction mechanisms, experimental protocols, and comparative data for the most common and effective synthetic routes.

Comparative Summary of Synthesis Pathways

The selection of a specific synthetic pathway for p-DMAB in a laboratory setting often depends on factors such as reagent availability, desired yield and purity, reaction time, and scalability. The table below summarizes the key quantitative data for three prominent methods: the Vilsmeier-Haack reaction, a condensation reaction involving p-nitrosodimethylaniline, and the Duff reaction.

| Parameter | Vilsmeier-Haack Reaction | Condensation with p-Nitrosodimethylaniline | Duff Reaction (One-Step) |

| Starting Material | N,N-Dimethylaniline | N,N-Dimethylaniline, Sodium Nitrite, Formaldehyde | N,N-Dimethylaniline, Hexamethylenetetramine |

| Key Reagents | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Hydrochloric acid, Sodium hydroxide, Acetic acid | Acetic acid, Toluene |

| Reported Yield | 80-84%[1] | 56-59%[2] | High (>90% selectivity)[3] |

| Product Purity | Essentially pure, melts at 73-74°C[1] | Melts at 73°C after purification[4] | High purity achievable[3] |

| Reaction Time | ~2 hours heating, plus workup[1] | ~5-6 hours for completion[4] | Not explicitly stated, involves heating |

| Reaction Conditions | 0°C initially, then steam bath heating[1] | 0-5°C for nitrosation, then steam bath heating[4] | Elevated temperature[3] |

Synthesis Pathways and Experimental Protocols

This section provides detailed experimental procedures for the three primary synthesis routes to this compound. Each protocol is accompanied by a diagram illustrating the reaction pathway.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. It involves the reaction of N,N-dimethylaniline with a Vilsmeier reagent, which is typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5].

Vilsmeier-Haack reaction pathway for p-DMAB synthesis.

Experimental Protocol:

-

In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 440 g (6 moles) of dimethylformamide (DMF)[1].

-

Cool the flask in an ice bath and add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent[1].

-

Once the addition of phosphorus oxychloride is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring[1].

-

Upon completion of the N,N-dimethylaniline addition, a yellow-green precipitate may form. Heat the reaction mixture on a steam bath with stirring for 2 hours. The precipitate should redissolve upon heating[1].

-

After the heating period, cool the reaction mixture and pour it over 1.5 kg of crushed ice in a 5-liter beaker[1].

-

Neutralize the resulting solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. The this compound will begin to precipitate[1].

-

Store the neutralized mixture in a refrigerator overnight to ensure complete precipitation[1].

-

Collect the greenish-tinted crystalline precipitate by suction filtration and wash it several times with water on the filter. The green color should be readily removed during washing[1].

-

The resulting light-yellow to nearly colorless product, after air-drying, weighs 198-208 g (80-84% yield) and has a melting point of 73-74°C[1].

Condensation with p-Nitrosodimethylaniline

This classic method, detailed in Organic Syntheses, involves the in-situ formation of p-nitrosodimethylaniline hydrochloride, which then condenses with another molecule of N,N-dimethylaniline in the presence of formaldehyde, followed by hydrolysis to yield this compound[4].

Condensation reaction pathway for p-DMAB synthesis.

Experimental Protocol:

-

Part A: Preparation of p-Nitrosodimethylaniline Hydrochloride

-

In a 3-liter round-bottomed flask with a mechanical stirrer, dissolve 150 g (1.24 moles) of N,N-dimethylaniline in 750 cc of dilute hydrochloric acid (1:1 concentrated HCl to water)[4].

-

Cool the solution to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled (0°C) solution of 90 g (1.24 moles) of sodium nitrite in 150 cc of water over 30-40 minutes, maintaining the temperature below 5°C with vigorous stirring[4].

-

Filter the resulting precipitate of p-nitrosodimethylaniline hydrochloride with suction and wash with approximately 300 cc of dilute (1:1) hydrochloric acid[4].

-

-

Part B: Condensation and Hydrolysis

-

In a 2-liter beaker, mix 180 g (1.5 moles) of N,N-dimethylaniline, 125 cc of 40% formaldehyde, and 300 cc of concentrated hydrochloric acid. Heat the mixture on a steam bath for ten minutes[4].

-

In a fume hood, add the prepared p-nitrosodimethylaniline hydrochloride to the heated mixture all at once. A vigorous reaction will occur and should be complete in about five minutes[4].

-

Transfer the resulting solution to a 5-liter flask and dilute to 4 liters with water.

-

With stirring, add a 25% sodium hydroxide solution until the red color disappears (approximately 650 cc) to precipitate the yellow benzylidene intermediate. Filter with suction and wash with water[4].

-

Transfer the moist precipitate to a 4-liter container, add 1 liter of 50% acetic acid and 250 cc of formaldehyde. Stir until the solid dissolves, and then continue stirring for an additional 20 minutes[4].

-

While stirring vigorously, add 400 cc of water and 200 g of cracked ice over five minutes. The this compound will gradually separate over 15-20 minutes[4].

-

The crude product can be purified by dissolving in dilute hydrochloric acid and reprecipitating with dilute sodium hydroxide solution[4].

-

The final dried product should weigh between 125-130 g (56-59% yield) with a melting point of 73°C[4].

-

Duff Reaction (One-Step Modification)

The Duff reaction traditionally involves the formylation of phenols using hexamethylenetetramine. However, a modified, one-step procedure has been developed for the direct synthesis of this compound from N,N-dimethylaniline with high selectivity[3]. This method avoids the need for a separate hydrolysis step.

One-step Duff reaction pathway for p-DMAB synthesis.

Experimental Protocol:

-

While a detailed, step-by-step protocol with specific quantities for this modified Duff reaction is proprietary, the key aspects involve reacting N,N-dimethylaniline with hexamethylenetetramine in a mixture of acetic acid and toluene at an elevated temperature[3].

-

The addition of toluene to the reaction medium is crucial as it facilitates the direct formation of this compound in high yield without a separate hydrolysis step[3].

-

This method is reported to have a high selectivity (>90%) for the desired p-isomer and uses significantly lower amounts of hexamethylenetetramine and acetic acid compared to traditional Duff reaction conditions[3].

Experimental Workflow Overview

The general laboratory workflow for the synthesis of this compound, encompassing the common steps across the different pathways, is illustrated below.

General experimental workflow for p-DMAB synthesis.

Conclusion

This guide has detailed three reliable methods for the laboratory synthesis of this compound. The Vilsmeier-Haack reaction offers high yields and a relatively straightforward procedure. The condensation with p-nitrosodimethylaniline is a well-established, albeit longer, alternative. The modified one-step Duff reaction presents a highly selective and efficient route. The choice of method will ultimately be guided by the specific requirements and resources of the laboratory. Researchers and drug development professionals can utilize this information to select and implement the most suitable synthesis pathway for their applications.

References

The Enduring Legacy of Ehrlich's Reagent: A Technical Guide to its Discovery, History, and Application in Microbiology

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ehrlich's reagent, a solution of p-dimethylaminobenzaldehyde (DMAB) in an acidified ethanol, represents a cornerstone in the history of microbiology and clinical diagnostics. Developed by the Nobel laureate Paul Ehrlich, this simple yet powerful chemical test has remained relevant for over a century, aiding in the identification of microorganisms and the diagnosis of various medical conditions. This technical guide provides an in-depth exploration of the discovery, history, and microbiological applications of Ehrlich's reagent, with a focus on its core utility in the indole test. Detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and workflows are presented to serve as a comprehensive resource for laboratory professionals.

A Legacy of Discovery: The History of Paul Ehrlich and His Reagent

The story of Ehrlich's reagent is intrinsically linked to the pioneering work of German physician and scientist Paul Ehrlich (1854-1915). A trailblazer in the fields of hematology, immunology, and chemotherapy, Ehrlich's research was driven by his fascination with the selective staining of tissues and microorganisms.[1][2] His work with aniline dyes led him to believe that chemicals could act as "magic bullets," selectively targeting pathogens without harming the host organism.[3] This concept laid the foundation for modern chemotherapy.[3][4]

In 1881, while working at the Charité Hospital in Berlin, Ehrlich developed a urine test to distinguish typhoid fever from simple diarrhea.[1] The reagent he formulated, which would later bear his name, produced a color change in the presence of certain substances in the urine. This early application highlighted the diagnostic potential of his chemical creations.

The reagent's most significant contribution to microbiology came with its application in the indole test. This test identifies bacteria that possess the enzyme tryptophanase, which breaks down the amino acid tryptophan into indole, pyruvic acid, and ammonia.[5] The indole produced reacts with the this compound in Ehrlich's reagent to produce a characteristic red-to-violet colored complex.[6] This reaction provided a crucial method for the differentiation of bacteria, particularly within the family Enterobacteriaceae.[7]

The Chemistry of Color: Principle of the Ehrlich Reaction

The diagnostic power of Ehrlich's reagent lies in a specific chemical reaction with indole-containing compounds. The active component, this compound (DMAB), is an aldehyde that, under acidic conditions, undergoes an electrophilic substitution reaction with the indole molecule.[8]

The reaction specifically targets the C-2 position of the indole ring, leading to the formation of a resonance-stabilized carbocation. This intermediate then reacts with a second molecule of indole, resulting in the formation of a reddish-purple quinoidal compound, often referred to as rosindole.[9] The intense color of this product allows for the sensitive visual detection of even small amounts of indole.

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction between this compound and indole.

References

- 1. researchgate.net [researchgate.net]

- 2. hardydiagnostics.com [hardydiagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. researchgate.net [researchgate.net]

- 8. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asm.org [asm.org]

An In-depth Technical Guide to the Solubility of p-Dimethylaminobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Dimethylaminobenzaldehyde (p-DMAB) in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, analytical reagents, and pharmaceutical development. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Executive Summary

This compound is a versatile organic compound with solubility being a key parameter for its effective use. This guide consolidates known solubility data, indicating that p-DMAB is generally soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone, while exhibiting limited solubility in water.[1] This document serves as a practical resource for laboratory professionals, providing both established data and the methodology to generate further solubility profiles.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Not Specified | 80 mg/mL |

| Ethanol | C₂H₅OH | Polar Protic | Not Specified | 20 mg/mL |

| Ethanol | C₂H₅OH | Polar Protic | Not Specified | 10 mg/mL (0.1 g/10 mL) |

| Water | H₂O | Polar Protic | 20 | 0.3 g/L |

Qualitative Solubility:

-

Acetone: Generally soluble.[1]

-

Chloroform: Generally soluble.[1]

-

A study has been reported on the solubility of p-DMAB in toluene, ethyl acetate, cyclohexane, acetone, n-butyl alcohol, methanol, n-hexanophenone, cyclohexanone, and acetyl acetone at temperatures ranging from 283.15 to 308.15 K; however, the specific quantitative data from this study is not publicly accessible.[2][3][4][5][6] The study indicated that solubility increases with temperature in these solvents.[2][3][4][5][6]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent at a specific temperature. This protocol is adapted from standard laboratory practices for solubility assessment.

Materials

-

This compound (crystalline solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Gravimetric Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle for a short period at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (mass of residue (g)) / (volume of supernatant withdrawn (L))

-

Spectroscopic/Chromatographic Method (Higher Accuracy)

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance (using UV-Vis spectrophotometry at the λmax of p-DMAB in that solvent) or the peak area (using HPLC) for each standard solution.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Accurately dilute a known volume of the filtered saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specific temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

The Reaction of p-Dimethylaminobenzaldehyde with Primary Aromatic Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reaction between p-Dimethylaminobenzaldehyde (DMAB) and primary aromatic amines. This reaction, widely known for its application in the Ehrlich's reagent test, is a cornerstone for the colorimetric detection and quantification of a variety of compounds in pharmaceutical, environmental, and biochemical analyses. This document details the underlying reaction mechanism, experimental protocols, and key quantitative data, serving as a comprehensive resource for professionals in the field.

Introduction

This compound is a versatile organic reagent characterized by a benzaldehyde ring substituted with a dimethylamino group at the para position.[1] This substitution renders the molecule highly reactive, particularly its aldehyde functional group. The reaction of DMAB with primary aromatic amines results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond. This product is often intensely colored, a property that forms the basis of many spectrophotometric analytical methods.[2] The most prominent application is in Ehrlich's reagent, which is used to detect indoles and urobilinogen, but the fundamental reaction is broadly applicable to any primary aromatic amine.[3][4][5]

Core Reaction Mechanism: Schiff Base Formation

The reaction between this compound and a primary aromatic amine is a classic example of a nucleophilic addition-elimination, or condensation, reaction. The process is typically catalyzed by an acid, which activates the aldehyde group for nucleophilic attack by the amine.[2][6]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde group on DMAB. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine.

-

Dehydration: The hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (water). A molecule of water is then eliminated.

-

Imine Formation: The resulting resonance-stabilized carbocation is deprotonated to form the final product, a substituted imine, commonly referred to as a Schiff base. The extended conjugation of this molecule is responsible for its characteristic color.

Caption: Reaction mechanism of Schiff base formation.

Quantitative Analysis and Data

The intense color of the Schiff base product allows for the sensitive and accurate quantification of primary aromatic amines using spectrophotometry. The concentration of the amine is directly proportional to the absorbance of the colored product, following the Beer-Lambert law. Various studies have established methods for determining a range of primary aromatic amines.

| Analyte (Primary Aromatic Amine) | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linearity Range | Application/Reference |

| Hydralazine | 465 nm | Not specified | 1.0 - 12.0 µg/mL | Pharmaceutical analysis[2] |

| Aniline | Not specified | Not specified | Not specified | Environmental water analysis[7] |

| m-Nitroaniline | Not specified | Not specified | Not specified | Environmental water analysis[7] |

| 2,4-Diaminotoluene | Not specified | Not specified | Not specified | Environmental water analysis[7] |

| Benzocaine | Not specified | Not specified | Not specified | Pharmaceutical analysis[2] |

| Sulphanilamide | Not specified | Not specified | Not specified | Pharmaceutical analysis; Acid-base indicator[2] |

| Serotonin Derivatives | 625 nm | Not specified | Not specified | Biochemical analysis in seeds[2] |

| Hydrazine | 457 nm | Not specified | Not specified | Determination in aqueous solutions[1] |

Note: Specific molar absorptivity and linearity ranges are highly dependent on the exact experimental conditions (e.g., solvent, pH, temperature) and are often determined empirically for each specific application.

Experimental Protocols

Precise and reproducible results depend on carefully controlled experimental conditions. Below are representative protocols for reagent preparation and the general analytical procedure.

Preparation of Ehrlich's Reagent

A common formulation for Ehrlich's reagent is as follows:

-

Reagents:

-

This compound (DMAB)

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

General Spectrophotometric Procedure for Primary Aromatic Amines

This protocol outlines the general workflow for quantifying a primary aromatic amine using DMAB.

-

Sample Preparation: Prepare a solution of the sample containing the primary aromatic amine in a suitable solvent (e.g., water, ethanol).

-

Standard Preparation: Prepare a series of standard solutions of the target amine of known concentrations to construct a calibration curve.

-

Reaction:

-

To a specific volume of the sample or standard solution in a test tube or cuvette, add a defined volume of the prepared DMAB reagent.

-

Mix the contents thoroughly.

-

Allow the reaction to proceed for a specified incubation period at a controlled temperature (e.g., room temperature or 37°C) to ensure complete color development.[2]

-

-

Measurement:

-

Using a spectrophotometer, measure the absorbance of the resulting colored solution at its predetermined wavelength of maximum absorbance (λmax). Use a blank solution (reagent without the analyte) to zero the instrument.

-

-

Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the primary aromatic amine in the sample by interpolating its absorbance value on the calibration curve.

-

Caption: General workflow for amine quantification.

Applications in Research and Development

The reaction of DMAB with primary aromatic amines is a robust analytical tool with diverse applications:

-

Pharmaceutical Development: It is used for the quantitative analysis of active pharmaceutical ingredients (APIs) containing a primary aromatic amine moiety, such as sulfonamide antibiotics, local anesthetics, and various other drugs.[2]

-

Environmental Monitoring: The method is applied to detect and quantify carcinogenic or otherwise hazardous primary aromatic amines in environmental samples, including wastewater and drinking water.[7] This is crucial for ensuring regulatory compliance and public safety.

-

Clinical Diagnostics: The classic Ehrlich test detects urobilinogen in urine, serving as a diagnostic indicator for liver diseases like jaundice and hepatitis.[3][8]

-

Food Safety: It is used to screen for the migration of primary aromatic amines from food packaging materials and kitchen utensils, which often use azo dyes that can degrade to form these compounds.[9]

Conclusion

The condensation reaction between this compound and primary aromatic amines to form a colored Schiff base is a simple, rapid, and cost-effective method for detection and quantification. Its reliability and versatility have cemented its importance in diverse scientific fields, from clinical diagnostics to pharmaceutical quality control and environmental safety. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to effectively leverage this powerful analytical reaction.

References

- 1. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. microbenotes.com [microbenotes.com]

- 4. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gpnotebook.com [gpnotebook.com]

- 9. sciex.com [sciex.com]

The Chromogenic Properties of p-Dimethylaminobenzaldehyde Condensation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic properties of condensation products formed with p-Dimethylaminobenzaldehyde (DMAB). It details the reaction mechanisms, experimental protocols, and quantitative data associated with the vibrant colors produced when DMAB reacts with various biologically and pharmaceutically significant molecules. This document serves as a comprehensive resource for professionals in research, clinical diagnostics, and drug development.

Core Principles of DMAB Condensation Reactions

This compound is an organic compound featuring an aldehyde group and a dimethylamino substituent on a benzene ring.[1][2] The presence of the electron-donating dimethylamino group at the para position makes the carbonyl carbon of the aldehyde group a strong electrophile.[3] This reactivity is the basis for its widespread use as a chromogenic reagent.

Under acidic conditions, DMAB undergoes a condensation reaction, specifically an electrophilic substitution, with electron-rich aromatic compounds, most notably those containing indole or pyrrole rings.[1][4][5] The initial reaction involves the attack of the electron-rich position of the aromatic ring on the protonated aldehyde carbon of DMAB. This is typically followed by the elimination of a water molecule, leading to the formation of a highly conjugated system.[3] This extended conjugation is responsible for the absorption of light in the visible spectrum, resulting in the characteristic intense colors of the condensation products.

Reactions with Indole Derivatives

The reaction of DMAB with indole and its derivatives is one of its most well-known applications, forming the basis of the Ehrlich's test and the Kovacs' test for indole production by microorganisms.[4][6] In a strongly acidic environment, DMAB reacts with the α-carbon (C2 position) of the indole ring, which is electron-rich.[1] This reaction produces a resonance-stabilized carbenium ion, which is intensely colored, typically appearing as a red to purple or blue-violet compound.[4][5][7]

The Indole Test in Microbiology

The indole test is a crucial biochemical assay used to differentiate bacteria based on their ability to produce the enzyme tryptophanase. This enzyme hydrolyzes the amino acid tryptophan into indole, pyruvic acid, and ammonia.[8] The subsequent addition of a DMAB-containing reagent (Kovacs' or Ehrlich's) detects the presence of indole.

-

Positive Indole Test: Development of a cherry-red or pinkish-red ring at the interface of the broth and the reagent indicates the presence of indole.[8][9][10] Escherichia coli is a classic example of an indole-positive organism.[4]

-

Negative Indole Test: The absence of this color change (remaining colorless or light yellow) signifies a negative result.[9]

Quantitative Data for Indole Condensation Products

The chromogenic products of DMAB with various indole derivatives exhibit distinct spectrophotometric properties. While extensive quantitative data is dispersed throughout the literature, the following table summarizes key absorption maxima.

| Indole Derivative | Reagent | Solvent/Medium | Absorption Maximum (λmax) | Color |

| Indole | Kovacs' Reagent | Amyl Alcohol/HCl | ~530 nm[11] | Red-violet[9] |

| Tryptophan | Ehrlich's Reagent | Ethanol/HCl | Not Specified | Blue-violet[7] |

| Indole Metabolites | p-Dimethylaminocinnamaldehyde (DMACA) | Acidic | ~625 nm[12] | Blue to Blue-green[9] |

Reactions with Pyrrole-Containing Compounds